1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole
Overview
Description
1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole is a complex heterocyclic compound that integrates multiple aromatic rings, including pyridine, pyrimidine, and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone to form the benzimidazole core. Industrial production methods may involve optimization of these reactions to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency .
Chemical Reactions Analysis
1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, often targeting specific functional groups within the molecule.
Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified pharmacological properties.
Scientific Research Applications
1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in disease pathways.
Medicine: Explored for its anticancer properties, showing efficacy in inhibiting the growth of various cancer cell lines.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways essential for cell proliferation and survival. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Comparison with Similar Compounds
1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole can be compared with other heterocyclic compounds such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but differ in the substitution pattern and functional groups, leading to variations in their biological activity.
Pyridinium salts: While structurally different, pyridinium salts also exhibit significant pharmacological activities and are used in various therapeutic applications.
Thioxopyrimidines: These compounds contain sulfur atoms and exhibit diverse biological activities, including antioxidant and anticancer properties.
The uniqueness of this compound lies in its specific combination of aromatic rings and functional groups, which confer distinct pharmacological properties and make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-(2-pyridin-4-ylpyrimidin-4-yl)phenyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5/c1-2-4-21-20(3-1)25-15-27(21)18-7-5-16(6-8-18)19-11-14-24-22(26-19)17-9-12-23-13-10-17/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRPTEXKZHUVIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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